三(乙二胺)氯化铬(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(ethylenediamine)chromium (III) chloride, commonly known as tris(EDTA) or tris-EDTA, is an organometallic compound composed of a tris(ethylenediamine) ligand and a chromium (III) ion. It is a white to light yellow crystalline solid that is soluble in water, methanol, and ethanol. Tris-EDTA is a versatile compound that has a variety of uses in scientific research and laboratory experiments, including as a chelating agent, buffer, and catalyst.

科学研究应用

与蛋白质的相互作用

Shrivastava、Dhathathreyan 和 Nair(2003 年)的一项研究表明,三(乙二胺)氯化铬(III) 与蛋白质表现出离子相互作用,导致蛋白质构象的结构转变。这种相互作用导致粘蛋白的天然无规卷曲结构转变为 α-螺旋,进而形成聚集体。这种构象变化对于理解蛋白质折叠和结构生物学至关重要 (Shrivastava、Dhathathreyan 和 Nair,2003 年)。

光谱增强

Wilson、Laver 和 Frederick(2007 年)研究了使用三(乙二胺)氯化铬(III)(CREN)作为弛豫剂来改善某些化合物的 13C-NMR 光谱。这项研究展示了该化合物通过增加 13C-NMR 光谱中的化学位移色散和清晰度来增强光谱分析的潜力,这对于有机分子的化学表征很有价值 (Wilson、Laver 和 Frederick,2007 年)。

催化和离子缔合

Ergin(2013 年)对三(乙二胺)氯化铬(III) 在不同温度下的各种溶剂混合物中的电导率进行了研究。这项研究提供了对该化合物离子缔合及其对电化学和催化的影响的见解,揭示了该化合物在促进各种化学反应和过程中的潜力 (Ergin,2013 年)。

材料合成

Chaurasia 等人(2019 年)探索了使用三(乙二胺) Al(III) Cl3(一种类似的化合物)作为制备氮化铝材料的前体的可能性。尽管这项研究的重点是不同的金属中心,但它突出了三(乙二胺)金属(III) 配合物在材料科学中合成先进材料的潜在用途 (Chaurasia、Tripathi、Bilgaiyan 和 Prasad,2019 年)。

安全和危害

作用机制

Target of Action

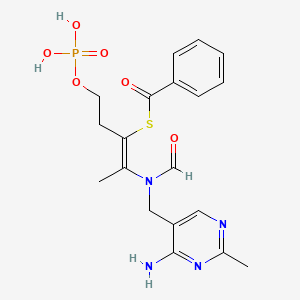

Tris(ethylenediamine)chromium(III) chloride is a complex compound where a trivalent chromium atom is chelated by three ethylenediamine ligands

Mode of Action

The compound forms a coordination complex where the chromium atom is at the center, surrounded by three ethylenediamine ligands . This results in a stable structure with a distorted octahedral geometry .

Pharmacokinetics

The compound is reported to be insoluble in water

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its insolubility in water suggests that it might be more stable in non-aqueous environments. Additionally, safety data sheets indicate that it may cause long-term adverse effects in the environment , suggesting that environmental exposure should be minimized.

属性

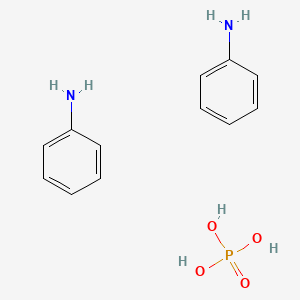

| { "Design of the Synthesis Pathway": "The synthesis pathway for TRIS(ETHYLENEDIAMINE)CHROMIUM (III) CHLORIDE involves the reaction between chromium chloride and ethylenediamine in the presence of excess ammonia. The resulting product is then reacted with triethanolamine to form the final compound.", "Starting Materials": ["Chromium chloride", "Ethylenediamine", "Ammonia", "Triethanolamine"], "Reaction": ["1. Dissolve chromium chloride in water", "2. Add ethylenediamine to the solution and stir for several hours", "3. Add excess ammonia to the mixture and stir for several more hours", "4. Filter the resulting product and wash with water", "5. Dissolve the product in ethanol", "6. Add triethanolamine to the solution and stir for several hours", "7. Filter the resulting product and wash with ethanol", "8. Dry the final product under vacuum"] } | |

CAS 编号 |

16165-32-5 |

分子式 |

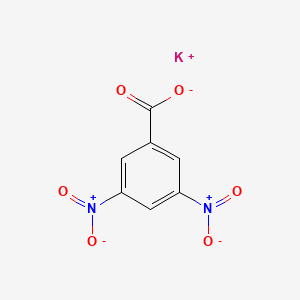

C6H26Cl3CrN6O |

分子量 |

356.67 |

产品来源 |

United States |

Q & A

Q1: Can you explain the use of Tris(ethylenediamine)chromium(III) Chloride in Nuclear Magnetic Resonance (NMR) spectroscopy?

A2: [Cr(en)3]Cl3 has proven valuable as a relaxation agent in 13C NMR spectroscopy. [] When added to solutions containing organic compounds, like those found in kraft black liquor, [Cr(en)3]Cl3 enhances the spectral resolution. [] This improvement stems from its ability to increase chemical shift dispersion and reveal previously obscured peaks. This characteristic makes it a powerful tool for analyzing complex mixtures and elucidating the structures of organic molecules in solution. []

Q2: What insights do we have regarding the stability and reactivity of Tris(ethylenediamine)chromium(III) Chloride?

A3: Studies have explored the deamination of [Cr(en)3]Cl3 in the presence of ammonium chloride as a catalyst. [] This research sheds light on the kinetic and mechanistic aspects of ligand substitution reactions involving this complex. Additionally, investigations into the ion association behavior of [Cr(en)3]Cl3 in various solvent systems, such as dimethyl sulfoxide-water mixtures, provide valuable information about its stability and behavior under different conditions. [] This knowledge is essential for understanding its reactivity and potential applications in different chemical environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。